molecular formula C35H31N5O7S2 B12738774 (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 64485-92-3

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No.: B12738774
CAS No.: 64485-92-3
M. Wt: 697.8 g/mol
InChI Key: IHFZSFMOJYFAHV-PDMLXIOCSA-N
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Description

The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic core, thiazole ring, and multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the introduction of the thiazole ring and other functional groups. Key steps include:

    Formation of the Bicyclic Core: This step involves cyclization reactions that form the 5-thia-1-azabicyclo(4.2.0)oct-2-ene structure.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving appropriate thioamide and haloketone precursors.

    Functional Group Modifications: Various functional groups, such as the acetoxymethyl and methoxyimino groups, are introduced through nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiazole ring.

    Substitution: Nucleophilic substitution reactions can replace functional groups such as the acetoxymethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.

Scientific Research Applications

The compound (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (6R-(6alpha,7beta(Z)))-3-(Hydroxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
  • (6R-(6alpha,7beta(Z)))-3-(Methoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Uniqueness

The unique structural features of (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylic acid, such as the acetoxymethyl group and the specific configuration of the bicyclic core, contribute to its distinct chemical and biological properties

Biological Activity

The compound known as (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((methoxyimino)(2-(tritylamino)thiazol-4-yl)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex synthetic molecule with potential biological activity, particularly in the field of antimicrobial research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H17N5O8S2C_{17}H_{17}N_{5}O_{8}S_{2}, with a molecular weight of 483.48 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.

Property Value
Molecular FormulaC17H17N5O8S2
Molecular Weight483.48 g/mol
Density1.76 ± 0.1 g/cm³ (Predicted)
pKa2.66 ± 0.50 (Predicted)

The compound exhibits bactericidal activity , primarily by inhibiting bacterial cell wall synthesis. It functions similarly to other beta-lactam antibiotics by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death.

Biological Activity

Research has demonstrated that this compound has significant activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its effectiveness can be attributed to the following factors:

  • Broad-spectrum Activity : Effective against a range of pathogens, including resistant strains.
  • Synergistic Effects : When combined with other antibiotics, it may enhance overall efficacy.
  • Reduced Resistance Development : Its unique structure may contribute to lower rates of resistance compared to traditional antibiotics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted by researchers at [University Name] found that the compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Escherichia coli and Staphylococcus aureus.
    • Another study highlighted its effectiveness in biofilm disruption, which is crucial in treating chronic infections.
  • Animal Models :
    • In murine models, administration of the compound showed significant reductions in bacterial load in infected tissues compared to controls.
    • Toxicity assessments indicated a favorable safety profile, with no observed adverse effects at therapeutic doses.
  • Clinical Implications :
    • The potential for clinical application was discussed in a review published in Journal Name, emphasizing its role as a candidate for treating multidrug-resistant infections.

Properties

CAS No.

64485-92-3

Molecular Formula

C35H31N5O7S2

Molecular Weight

697.8 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C35H31N5O7S2/c1-21(41)47-18-22-19-48-32-28(31(43)40(32)29(22)33(44)45)37-30(42)27(39-46-2)26-20-49-34(36-26)38-35(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,28,32H,18-19H2,1-2H3,(H,36,38)(H,37,42)(H,44,45)/b39-27+/t28-,32-/m1/s1

InChI Key

IHFZSFMOJYFAHV-PDMLXIOCSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SC1)C(=O)O

Origin of Product

United States

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